2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0760159
InChI:
InChI=1S/C12H10N6O2S2/c13-8-4-9(19)16-12(15-8)21-5-10(20)14-6-2-1-3-7-11(6)18-22-17-7/h1-4H,5H2,(H,14,20)(H3,13,15,16,19)
SMILES:
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N
Molecular Formula:
C12H10N6O2S2
Molecular Weight:
334.4 g/mol
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
CAS No.:
Cat. No.: VC0760159
Molecular Formula: C12H10N6O2S2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N6O2S2 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C12H10N6O2S2/c13-8-4-9(19)16-12(15-8)21-5-10(20)14-6-2-1-3-7-11(6)18-22-17-7/h1-4H,5H2,(H,14,20)(H3,13,15,16,19) |
| Standard InChI Key | DRGDTXGEJXZDJV-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
| SMILES | C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
| Canonical SMILES | C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator